Sodium (3-methylphenyl)methanesulfinate
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Overview
Description
Sodium (3-methylphenyl)methanesulfinate: is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of methanesulfinic acid, where the sulfinic acid group is attached to a 3-methylphenyl group. This compound is used in various chemical reactions and has significant applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium (3-methylphenyl)methanesulfinate typically involves the reaction of 3-methylbenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions. The general reaction can be represented as: [ \text{3-methylbenzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} + \text{sodium chloride} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to ensure high yield and purity of the product. The product is then isolated through filtration, followed by crystallization and drying.
Chemical Reactions Analysis
Types of Reactions: Sodium (3-methylphenyl)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often occur in the presence of catalysts like palladium or nickel.
Major Products:
Oxidation: 3-methylbenzenesulfonic acid.
Reduction: 3-methylbenzenethiol.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium (3-methylphenyl)methanesulfinate is used as a building block in the synthesis of organosulfur compounds. It is employed in the preparation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology and Medicine: In biological research, it is used to study the effects of sulfinates on cellular processes
Industry: In the industrial sector, this compound is used in the manufacturing of dyes, agrochemicals, and other specialty chemicals. It serves as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of sodium (3-methylphenyl)methanesulfinate involves its ability to act as a nucleophile in substitution reactions. The sulfinic acid group can donate electrons, making it reactive towards electrophiles. This reactivity allows it to form bonds with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Benzenesulfinic acid sodium salt
- Sodium triflinate
Comparison: Sodium (3-methylphenyl)methanesulfinate is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties compared to other sulfinates. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the methyl group can provide steric hindrance, affecting the compound’s behavior in substitution reactions.
Biological Activity
Sodium (3-methylphenyl)methanesulfinate, with the molecular formula C₈H₉NaO₂S, is a sodium salt derived from methanesulfonic acid. This compound has garnered attention for its diverse applications in biochemical assays and organic synthesis, particularly due to its unique biological activity.
This compound can be synthesized through the sulfonation of 3-methylphenylmethanol using methanesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction typically occurs under mild conditions, allowing for the isolation of the product via crystallization or extraction. The sulfonate group in this compound plays a crucial role in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its sulfonate group, which can act as an electrophile. This allows it to interact with various nucleophiles in biological systems, leading to modifications of biomolecules that can affect their function and activity. Such interactions are essential in biochemical assays where the compound is utilized as a reagent for biomolecule modification.
Biological Applications
Biochemical Assays : this compound is commonly used in biochemical assays due to its ability to modify proteins and other biomolecules. This modification can enhance or inhibit biological activities, making it a valuable tool in research.
Organic Synthesis : In organic chemistry, this compound serves as a reagent for synthesizing sulfonate esters and other derivatives. Its unique structure allows for specific reactions that are not possible with simpler sulfonates.
Toxicity and Environmental Impact
Research on the toxicity of this compound reveals that it exhibits low toxicity levels in aquatic organisms. For instance, studies have shown that it does not present an unreasonable risk to health or the environment when used under controlled conditions . However, further studies are needed to fully understand its environmental impact.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
Comparative Analysis
To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is useful:
Compound | Structure | Biological Activity |
---|---|---|
Sodium Methanesulfonate | CH₃SO₂Na | Used as a general reagent in organic synthesis; low toxicity. |
Ethyl Methanesulfonate | C₂H₅SO₂Na | Similar applications but with different reactivity profiles. |
Sodium (3-methylphenyl) methanesulfonate | C₈H₉NaO₂S | Specific applications in biochemical assays; potential antiproliferative effects. |
Properties
Molecular Formula |
C8H9NaO2S |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;(3-methylphenyl)methanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-7-3-2-4-8(5-7)6-11(9)10;/h2-5H,6H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
MRLMLXLETOCZNJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
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